methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Overview
Description
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound with a fused pyrrole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Methyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can lead to the inhibition of cell proliferation and migration, among other effects .
Result of Action
The compound’s action results in the inhibition of FGFR-dependent signaling pathways, which can facilitate cancer initiation, progression, and resistance to cancer therapy . In vitro studies have shown that the compound can inhibit cancer cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with various enzymes and proteins, including FGFR1, FGFR2, FGFR3, and FGFR4. These interactions are crucial as they inhibit the FGFR signaling pathway, which is involved in cell proliferation, differentiation, and survival. The compound’s ability to bind to the active site of FGFRs and inhibit their activity makes it a potential candidate for cancer therapy .
Cellular Effects
This compound has been shown to affect various types of cells, particularly cancer cells. It influences cell function by inhibiting cell proliferation and inducing apoptosis. The compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival. Additionally, it impacts gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as RAS-MEK-ERK and PI3K-Akt. The compound also induces changes in gene expression, promoting apoptosis and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may cause adverse effects such as weight loss and organ toxicity. The threshold for these effects varies depending on the animal model used and the duration of exposure .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to accumulate in tissues with high FGFR expression, such as tumors. Its localization and accumulation are influenced by factors such as tissue permeability and the presence of efflux transporters .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on FGFRs. The compound may also be found in other subcellular compartments, depending on its interactions with specific targeting signals or post-translational modifications. Its activity and function are influenced by its subcellular localization, as it needs to be in proximity to FGFRs to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate can be compared with other similar compounds such as:
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Similar structure but different position of the carboxylate group, leading to different biological activities.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the core structure but have various substituents that modify their biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOFVBYYMPMLBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628563 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849067-96-5 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the in vivo efficacy of compound 36b and its impact on pulmonary fibrosis?
A2: Compound 36b demonstrated promising efficacy in a bleomycin-induced fibrosis mouse model. [] Bleomycin is a chemotherapeutic agent known to induce lung injury and subsequent fibrosis, mimicking key aspects of human pulmonary fibrosis.
- Improved Body Weight: Mice treated with 36b showed less weight loss compared to the untreated group, suggesting a protective effect against bleomycin-induced wasting. []
- Reduced Collagen Deposition: A hallmark of pulmonary fibrosis is the excessive accumulation of collagen in lung tissues, leading to stiffness and impaired function. Compound 36b significantly reduced collagen deposition in the lungs of treated mice, indicating its potential to halt or reverse the fibrotic process. []
- Favorable Safety Profile: Importantly, these therapeutic benefits were observed without significant side effects, highlighting the potential of 36b as a safe and effective treatment option. []
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